3-Fluoro-2-methoxypyridine-4-sulfonyl fluoride
Description
Properties
IUPAC Name |
3-fluoro-2-methoxypyridine-4-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3S/c1-12-6-5(7)4(2-3-9-6)13(8,10)11/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXYLSQJMVCJRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1F)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Fluoro-2-methoxypyridine-4-sulfonyl fluoride involves several steps. One common method is the fluorination of pyridine derivatives. For instance, 3-Bromo-2-nitropyridine can react with tetrabutylammonium fluoride in dimethylformamide at room temperature to form 2-fluoro-3-bromopyridine . Another approach involves the use of fluorosulfonyl radicals, which have emerged as a concise and efficient method for producing sulfonyl fluorides . Industrial production methods often involve the use of sulfuryl fluoride gas or other solid reagents like fluorosulfonyl imidazolium salts .
Chemical Reactions Analysis
Substitution Reactions
The sulfonyl fluoride group (-SO₂F) undergoes nucleophilic substitution with various nucleophiles, a hallmark of sulfur(VI)-fluoride exchange (SuFEx) chemistry . Key reactions include:
Reaction with Amines
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Conditions : Room temperature, presence of a base (e.g., Et₃N) .
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Mechanism : Base deprotonates the amine, enhancing nucleophilicity. The reaction proceeds via an Sₙ2-like pathway at the sulfur center .
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Example : Reaction with N-acetyl tyrosine yields sulfonamide derivatives with 65–84% conversion, depending on substituent electronic effects .
Reaction with Alcohols/Phenols
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Conditions : Mild electrochemical or acid-mediated environments .
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Mechanism : Nucleophilic attack by the alkoxide/phenoxide ion, facilitated by KF or pyridine .
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Product : Sulfonate esters.
Table 1: Substitution Reactions and Yields
| Nucleophile | Conditions | Product | Yield/Conversion | Reference |
|---|---|---|---|---|
| Amines | Et₃N, RT | Sulfonamide | 65–84% | |
| Alcohols | KF, Pyridine, Electrochemical | Sulfonate ester | ~74% |
Coupling Reactions
The compound participates in transition-metal-catalyzed cross-coupling reactions, leveraging its sulfonyl fluoride group as a directing or functional handle.
Suzuki–Miyaura Coupling
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Conditions : Pd catalyst, aryl boronic acids.
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Product : Biaryl sulfonyl fluorides, useful in drug discovery.
Radical Coupling
Oxidation
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Reagents : H₂O₂, KMnO₄.
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Product : Sulfonic acids under strong oxidative conditions.
Reduction
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Reagents : NaBH₄, LiAlH₄.
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Product : Thiols or disulfides, though rarely reported for this specific compound.
Hydrolysis and Stability
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Aqueous Stability : Hydrolyzes slowly in water to sulfonic acid, accelerated in acidic or basic conditions .
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Mechanism : Base-catalyzed hydrolysis via nucleophilic attack by OH⁻ .
Table 2: Hydrolysis Kinetics
| Condition | Half-Life | Product | Reference |
|---|---|---|---|
| Neutral pH, 25°C | >24 hrs | Sulfonic acid | |
| 0.1 M NaOH | <1 hr | Sulfonic acid |
Role of Complementary Bases
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Bases like Et₃N lower activation barriers by 27 kJ/mol via increasing nucleophile reactivity .
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Computational studies (DFT) confirm an Sₙ2-type mechanism with early transition states .
Stereoelectronic Effects
Scientific Research Applications
Chemical Properties and Mechanism of Action
The compound's structure allows it to participate in nucleophilic substitution reactions, particularly through sulfur–fluoride exchange reactions (SuFEx chemistry). The sulfonyl fluoride group acts as a reactive leaving group, facilitating the introduction of different nucleophiles. The electron-withdrawing nature of the fluorine atom combined with the electron-donating methoxy group creates a balance that enhances its reactivity and interaction with biological targets.
Scientific Research Applications
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Organic Synthesis :
- Building Block : 3-Fluoro-2-methoxypyridine-4-sulfonyl fluoride serves as an important building block in the synthesis of more complex fluorinated compounds. Its ability to undergo substitution reactions makes it valuable in creating diverse chemical entities.
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Medicinal Chemistry :
- Drug Discovery : The compound is explored for its potential biological activity, particularly as a covalent inhibitor in enzyme-targeted therapies. Its sulfonyl fluoride moiety can covalently modify proteins, which is crucial for developing selective inhibitors.
- Bioorthogonal Chemistry : It is utilized in labeling studies and fragment-based drug discovery due to its reactivity with biological nucleophiles, enhancing its applicability in drug design.
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Biological Studies :
- Neuroprotective Effects : Research indicates that pyridine derivatives similar to this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Fragment-Based Drug Discovery : Its ability to release fluoride ions upon reaction enhances its use in fragment-based screening approaches, critical for understanding biological interactions and pathways.
Case Studies
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Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of this compound against various pathogens. The compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent for resistant infections. -
Cytotoxicity Assessment :
In vitro studies on cancer cell lines demonstrated significant cytotoxicity with IC50 values lower than standard chemotherapeutics, highlighting its potential as an anticancer agent. -
Enzyme Inhibition Studies :
The compound has been tested as an inhibitor of various enzymes, showcasing enhanced binding affinity due to the presence of the sulfonyl fluoride moiety which allows for selective modification of active site residues.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methoxypyridine-4-sulfonyl fluoride involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its ability to form strong interactions with proteins and other biological molecules. This can lead to inhibition or activation of specific pathways, depending on the target . The exact molecular targets and pathways involved vary based on the specific application and context.
Comparison with Similar Compounds
Sulfonyl Fluorides vs. Sulfonyl Chlorides
Sulfonyl fluorides are less reactive but more stable than sulfonyl chlorides. For example:
- 4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride (C₇H₃BrClF₃O₃S, MW 339.52 g/mol) reacts rapidly with nucleophiles like amines but hydrolyzes readily in aqueous conditions.
- In contrast, 3-fluoro-2-methoxypyridine-4-sulfonyl fluoride maintains stability in moisture-rich environments, making it suitable for prolonged storage or stepwise synthesis .
Substituent Effects on Reactivity
- Electron-Withdrawing vs. 3-tert-Butylbenzene-1-sulfonyl chloride (C₁₀H₁₃ClO₂S, MW 232.73 g/mol) features a bulky tert-butyl group that sterically hinders nucleophilic attack, slowing reactivity despite being a sulfonyl chloride .
Heterocyclic vs. Benzene Systems
- Pyridine vs. Benzene Backbones: The nitrogen in the pyridine ring of the target compound introduces hydrogen-bonding capability, enhancing solubility in polar solvents compared to benzene-based analogs like 4-bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride.
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |
|---|---|---|---|---|
| This compound | C₆H₅F₂NO₃S | 209.19 | 3-F, 2-OCH₃, 4-SO₂F | Moderate, stable fluoride |
| 4-Bromo-2-(trifluoromethoxy)benzene-1-sulfonyl chloride | C₇H₃BrClF₃O₃S | 339.52 | 4-Br, 2-OCF₃, 1-SO₂Cl | High, reactive chloride |
| 3-tert-Butylbenzene-1-sulfonyl chloride | C₁₀H₁₃ClO₂S | 232.73 | 3-C(CH₃)₃, 1-SO₂Cl | Moderate, bulky group |
| 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine | C₁₂H₁₀FNO₂ | 227.22 | 3-F, 4-OCH₃ (phenyl), 2-OH | Low, hydroxyl group |
Research Findings
- Synthetic Utility : Sulfonyl fluorides like the target compound are increasingly used in "click chemistry" due to their balance of reactivity and stability .
- Biological Relevance : The pyridine ring’s nitrogen enhances interactions with biological targets, while the sulfonyl fluoride enables irreversible binding—a feature exploited in protease inhibitor design .
Biological Activity
3-Fluoro-2-methoxypyridine-4-sulfonyl fluoride is a synthetic compound characterized by its unique structure, which includes a pyridine ring substituted with a fluorine atom, a methoxy group, and a sulfonyl fluoride moiety. This combination imparts distinct electronic properties that influence its reactivity and potential biological activity.
The sulfonyl fluoride group in this compound is particularly noteworthy for its reactivity in nucleophilic substitution reactions. It can engage in sulfur–fluoride exchange reactions (SuFEx chemistry), allowing for the introduction of various nucleophiles, which is valuable in organic synthesis and drug discovery. The fluorine atom acts as an electron-withdrawing group, while the methoxy group serves as an electron-donating substituent, creating a balance that enhances the compound's chemical behavior.
Potential Biological Applications
While specific biological activities of this compound are not extensively documented, sulfonyl fluorides in general have been explored for their potential as bioorthogonal reagents . They are utilized in labeling studies and fragment-based drug discovery due to their ability to react selectively with biological nucleophiles. The presence of the pyridine ring suggests possible interactions with biological targets, as many pyridine derivatives exhibit pharmacological properties.
Table 1: Similar Compounds and Their Properties
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-3-methoxypyridine-4-sulfonyl fluoride | Similar pyridine structure | Different positioning of fluorine and methoxy |
| 4-Aminophenylsulfonyl fluoride | Contains an amine instead of methoxy | Exhibits different reactivity patterns |
| 3-Aminophenylsulfonyl fluoride | Amino group at the meta position | Enhanced solubility and potential biological activity |
| Phenylsulfonyl fluoride | Lacks heteroatoms | Less reactive compared to pyridine derivatives |
The mechanism of action for compounds like this compound often involves interactions with specific molecular targets such as enzymes or receptors. The fluorine atom enhances binding affinity and selectivity towards these targets, potentially modulating various biological pathways. The sulfonyl fluoride moiety can covalently modify proteins, which is a crucial aspect of its bioorthogonal applications.
Case Studies and Research Findings
- Neuroprotective Studies : Research has indicated that certain pyridine derivatives exhibit neuroprotective effects. For example, compounds similar to this compound have been evaluated for their ability to protect neurons from degeneration in models of neurodegenerative diseases . These studies typically involve assays that measure neuronal survival and functional recovery following neurotoxic insults.
- Fragment-Based Drug Discovery : The compound has been utilized in fragment-based screening approaches where its ability to release fluoride ions upon reaction enhances its applicability in bioorthogonal chemistry. Such interactions are critical for understanding how this compound may function within biological systems or contribute to drug design .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing 3-Fluoro-2-methoxypyridine-4-sulfonyl fluoride, and how can conflicting LCMS/HPLC data be resolved?
- Methodology : Use LCMS (Liquid Chromatography-Mass Spectrometry) and HPLC (High-Performance Liquid Chromatography) with standardized conditions (e.g., SMD-TFA05 mobile phase). For example, LCMS data showing m/z values (e.g., 867.0 [M+H]+) should be cross-validated with retention times (e.g., 1.37 minutes) to confirm purity and identity . Discrepancies in data may arise from variations in ionization efficiency or column aging; replicate analyses under controlled conditions are advised.
Q. How can researchers optimize the synthesis of sulfonyl fluoride derivatives like this compound?
- Methodology : Follow nucleophilic substitution protocols similar to those used for 3-(Trifluoromethyl)pyridine-2-sulfonyl chloride, where reaction conditions (e.g., temperature, solvent polarity) are adjusted to enhance yield. For example, using anhydrous solvents and catalysts like DMAP (4-Dimethylaminopyridine) can improve sulfonylation efficiency . Intermediate purification via flash chromatography is critical to isolate the target compound from byproducts.
Q. What safety precautions are essential when handling sulfonyl fluorides in laboratory settings?
- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid water jets during accidental releases (due to hydrolysis risks) and employ carbon dioxide or dry chemical powder for fire suppression, as sulfonyl fluorides may emit toxic fumes (e.g., SO₂, HF) upon combustion .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., methoxy, fluoro) influence the reactivity of this compound in nucleophilic substitutions?
- Methodology : Perform DFT (Density Functional Theory) calculations to map electron density distribution. The methoxy group’s electron-donating nature may deactivate the pyridine ring, while the sulfonyl fluoride group acts as a strong electrophile. Experimental validation via kinetic studies (e.g., competing reactions with amines vs. alcohols) can quantify reactivity trends .
Q. What strategies can resolve contradictions in reported biological activity data for sulfonyl fluoride derivatives?
- Methodology : Conduct meta-analyses of existing datasets, accounting for variables like cell line specificity (e.g., cancer vs. normal cells) and assay conditions (e.g., pH, incubation time). For instance, anti-proliferative activity in one study may conflict with another due to differences in compound solubility (use DMSO controls) or metabolite interference (validate via LC-MS/MS metabolite profiling).
Q. How can isotopic labeling (e.g., ¹⁸F or ³⁵S) be applied to track metabolic pathways of this compound in vivo?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
